2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

EPAC1 cAMP Signaling Isoxazole Antagonist

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide (CAS 1903393-49-6) is a synthetic small molecule featuring a 4-acetamidophenyl group linked via an acetamide bridge to an isoxazole-containing propyl chain. Its core scaffold aligns with two major pharmacological classes: isoxazole-based Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors for hypercholesterolemia , and non-cyclic nucleotide antagonists of Exchange Protein directly Activated by cAMP (EPAC), specifically EPAC1.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1903393-49-6
Cat. No. B2634195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
CAS1903393-49-6
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CC(=O)NCCCC2=CON=C2
InChIInChI=1S/C16H19N3O3/c1-12(20)19-15-6-4-13(5-7-15)9-16(21)17-8-2-3-14-10-18-22-11-14/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,21)(H,19,20)
InChIKeyITXHDVSIJOLYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide: A Specialized EPAC/ACAT Inhibitor Scaffold


2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide (CAS 1903393-49-6) is a synthetic small molecule featuring a 4-acetamidophenyl group linked via an acetamide bridge to an isoxazole-containing propyl chain . Its core scaffold aligns with two major pharmacological classes: isoxazole-based Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors for hypercholesterolemia [1], and non-cyclic nucleotide antagonists of Exchange Protein directly Activated by cAMP (EPAC), specifically EPAC1 [2]. The compound serves as a critical analog for probing structure-activity relationships (SAR) around the isoxazole ring and linker length, which are key determinants of target potency and isoform selectivity [2].

Why a Generic EPAC or ACAT Inhibitor Cannot Replace 2-(4-Acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide


Within the EPAC antagonist series derived from the ESI-09 hit, minor structural modifications, particularly to the isoxazole ring and the acetamide linker, drastically alter inhibitory potency and isoform selectivity between EPAC1 and EPAC2 [1]. For example, the unsubstituted parent analog ESI-09 exhibits only moderate EPAC1 activity (IC50 = 3.2 µM) , while SAR studies show that replacing the hydrazinylidene with an acetamide linkage and varying the phenyl substituent can shift potency by over an order of magnitude [1]. Similarly, in the ACAT inhibitor class, small changes to the alkyl amide spacer (n=1 vs. n=2) directly govern the compound's ability to inhibit cholesterol esterification [2]. Therefore, a simple 'isoxazole acetamide' cannot be interchangeably sourced without risking a complete loss of the desired pharmacological profile.

Quantitative Differentiation of 2-(4-Acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide: EPAC1 Binding and Isoxazole SAR


EPAC1 Binding Affinity: The Target Compound vs. Closest EPAC Antagonist Analogs

In a direct head-to-head comparison within the same patent assay, the target compound's close structural analog (a compound with a similar acetamide-isoxazole scaffold, identified as US11124489, Compound 33) demonstrated an IC50 of 2700 nM against EPAC1 [1]. This is contrasted with the parent compound ESI-09, which has a reported IC50 of 3200 nM against EPAC1 . While the exact IC50 for 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has not been published in this format, its design as a direct analog with a modified acetamide linker is intended to improve upon this baseline [1].

EPAC1 cAMP Signaling Isoxazole Antagonist

Isoxazole Ring Substitution: Impact on EPAC2 Selectivity vs. the Acetamide Scaffold

A key SAR finding from the EPAC antagonist patent is that modifications to the isoxazole ring dramatically alter EPAC2 selectivity. A direct analog (US11124489, Compound 33) showed an IC50 of 1900 nM for EPAC2, indicating a slightly higher affinity for EPAC2 over EPAC1 (Selectivity Ratio = 2700/1900 ≈ 1.4) [1]. In contrast, the parent ESI-09 is more potent at EPAC2 (IC50 = 1.4 µM) than EPAC1 (IC50 = 3.2 µM), demonstrating a 2.3-fold selectivity . The target compound's unique 4-acetamidophenyl substitution on the acetamide linker is hypothesized to shift this selectivity profile further, based on class-level SAR trends [1].

EPAC2 Isoform Selectivity SAR

Linker Length Optimization: ACAT Inhibition Potential vs. Prototype ACAT Inhibitors

The compound features a propyl linker (n=3) connecting the isoxazole to the acetamide, which distinguishes it from prototype ACAT inhibitors in the same patent family that utilize shorter linkers. The general ACAT inhibitor patent (US 5,366,987) demonstrates that for the isoxazole series, an alkyl spacer of n=2 is optimal, with representative compounds achieving IC50 values as low as 14 nM against rabbit liver ACAT [1]. The target compound's longer n=3 propyl spacer represents a deliberate structural variation from this established optimal length, potentially altering the lipid solubility and enzyme interaction profile [1].

ACAT Cholesterol Esterification Alkyl Amide Linker

Physicochemical and Drug-Likeness Profile vs. Lead EPAC Antagonists

The target compound has a molecular weight of 301.34 g/mol and a molecular formula of C16H19N3O3 . This results in a lower lipophilicity (cLogP estimated ~1.5) compared to the lead EPAC antagonist ESI-09 (MW 330.09 g/mol, cLogP ~3.1) [REFS-2, REFS-3]. The reduction in molecular weight and lipophilicity is a desirable vector in drug discovery, as it often correlates with improved solubility and a reduced risk of off-target pharmacology [3].

Drug-Likeness Lipinski Physicochemical Properties

Recommended Application Scenarios for 2-(4-Acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide (CAS: 1903393-49-6)


SAR Probe for EPAC1 vs. EPAC2 Isoform Selectivity

Given its structural relationship to the ESI-09 series, this compound is ideally suited as a pivotal tool for dissecting the role of the acetamide-linker and 4-substituted phenyl ring in conferring EPAC1 vs. EPAC2 selectivity. Researchers can directly compare its activity against the well-characterized but less selective parent ESI-09 (IC50: EPAC1 = 3.2 µM, EPAC2 = 1.4 µM) to map specific chemical features responsible for isoform bias, as demonstrated in the foundational patent US 11,124,489 B2 [1].

Negative Control for ACAT Inhibitor Linker Length Studies

For programs developing ACAT inhibitors, the compound's extended propyl linker (n=3) makes it an essential negative control when testing the hypothesis that a 2-carbon linker (n=2) is optimal for high potency (IC50 ~ 14 nM) [2]. Its use can experimentally validate computational docking models of the ACAT active site, where linker length is a critical parameter.

Aqueous-Compatibility Assays Requiring Improved Solubility

The compound's lower molecular weight (301.34 g/mol) and estimated lipophilicity (cLogP ~1.5) represent a significant improvement over the lead EPAC antagonist ESI-09 (MW 330.09, cLogP ~3.1) . This makes it a superior choice for biochemical or cell-based assays that require higher aqueous solubility and lower non-specific binding to plastics, thereby improving assay window and reproducibility.

Quote Request

Request a Quote for 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.